molecular formula C9H7BrN2O5 B3051370 3-Acetylamino-6-bromo-2-nitro-benzoic acid CAS No. 333458-71-2

3-Acetylamino-6-bromo-2-nitro-benzoic acid

Cat. No. B3051370
CAS RN: 333458-71-2
M. Wt: 303.07 g/mol
InChI Key: ZHPNTNQVUJXJCS-UHFFFAOYSA-N
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Description

  • Other Names : N-Acetylanthranilic acid, o-Acetoaminobenzoic acid, 2-Acetamidobenzoic acid, and more

Molecular Structure Analysis

The molecular structure of 3-Acetylamino-6-bromo-2-nitro-benzoic acid is crucial for understanding its properties and reactivity. The optimized structure can be determined using computational methods such as DFT (Density Functional Theory) or HF (Hartree-Fock). These methods provide insights into bond lengths, angles, and charge distributions .


Chemical Reactions Analysis

  • Sulfonation : The product distribution varies based on the substituent (ortho, meta, or para) .

Mechanism of Action

The mechanism of action for 3-Acetylamino-6-bromo-2-nitro-benzoic acid involves its participation in electrophilic aromatic substitution reactions. Understanding the site of electrophilic attack and the influence of substituents is crucial for predicting its behavior .

properties

IUPAC Name

3-acetamido-6-bromo-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O5/c1-4(13)11-6-3-2-5(10)7(9(14)15)8(6)12(16)17/h2-3H,1H3,(H,11,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPNTNQVUJXJCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=C(C=C1)Br)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70464877
Record name 3-acetylamino-6-bromo-2-nitro-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Acetylamino-6-bromo-2-nitro-benzoic acid

CAS RN

333458-71-2
Record name 3-acetylamino-6-bromo-2-nitro-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-(Acetylamino)-2-bromobenzoic acid (5.00 g, 19.4 mmol) was gradually added to fuming nitric acid (10 mL) at 0° C., and the mixture was stirred at room temperature for 4 hr. Water was added to the reaction solution, and the precipitated crystals were collected by filtration to give the title compound (2.19 g, yield 37%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
37%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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